molecular formula C23H29FN2O4 B2803323 3,4-diethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide CAS No. 941940-83-6

3,4-diethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide

Cat. No. B2803323
M. Wt: 416.493
InChI Key: ZBJXGSUYWWAJRM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound “3,4-diethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide” is listed in some chemical databases1. However, the specific physical and chemical properties are not provided in the source1.



Scientific Research Applications

Medicinal Chemistry Synthesis

In the realm of medicinal chemistry, efforts have been directed towards synthesizing compounds with structural similarities, aiming at enhancing the efficacy and selectivity of pharmacological targets. For example, the synthesis of Gefitinib, a notable chemotherapeutic agent, involves complex processes akin to those that might be employed for the compound , showcasing the intricate steps involved in the development of therapeutic molecules (Jin et al., 2005).

Tumor Imaging Applications

The exploration of fluorine-containing benzamide analogs for positron emission tomography (PET) imaging to assess the sigma2 receptor status in solid tumors illustrates the diagnostic utility of such compounds. These studies offer insights into the potential of 3,4-diethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide derivatives in enhancing tumor imaging techniques, thereby contributing to more accurate cancer diagnoses (Tu et al., 2007).

Antipathogenic Activity

Research into thiourea derivatives, which share structural motifs with the compound of interest, has demonstrated significant antipathogenic activity. Such studies underline the potential of these molecules in developing new antimicrobial agents capable of combating bacterial strains resistant to conventional treatments. The effectiveness against biofilm-forming bacteria further emphasizes their relevance in addressing complex bacterial infections (Limban et al., 2011).

Pharmacological Potential

The pharmacological investigation of morpholine derivatives for antibacterial and antifungal activities reveals the broad spectrum of applications these compounds may possess. This highlights the ongoing research into new therapeutic agents, where the structural framework of 3,4-diethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide could be pivotal in discovering novel treatments (Velupillai et al., 2015).

properties

IUPAC Name

3,4-diethoxy-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O4/c1-3-29-21-10-7-18(15-22(21)30-4-2)23(27)25-16-20(26-11-13-28-14-12-26)17-5-8-19(24)9-6-17/h5-10,15,20H,3-4,11-14,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJXGSUYWWAJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide

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